molecular formula C22H20N6O2 B2735790 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine CAS No. 844861-92-3

3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine

Cat. No.: B2735790
CAS No.: 844861-92-3
M. Wt: 400.442
InChI Key: OQMJSDNJCSMXAF-UHFFFAOYSA-N
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Description

3-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a heterocyclic compound featuring a fused pyrazolo-triazolo-pyrimidine core with dual aromatic substituents at the 3- and 7-positions. Its structure combines a 3,4-dimethoxyphenyl group (electron-donating methoxy substituents) and a 3,4-dimethylphenyl group (hydrophobic methyl groups), which may enhance both solubility and lipophilicity.

Properties

IUPAC Name

5-(3,4-dimethoxyphenyl)-10-(3,4-dimethylphenyl)-3,4,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N6O2/c1-13-5-7-16(9-14(13)2)28-21-17(11-24-28)22-26-25-20(27(22)12-23-21)15-6-8-18(29-3)19(10-15)30-4/h5-12H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OQMJSDNJCSMXAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C3=C(C=N2)C4=NN=C(N4C=N3)C5=CC(=C(C=C5)OC)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-(3,4-dimethoxyphenyl)-7-(3,4-dimethylphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine is a member of the pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine family, known for its diverse biological activities and potential therapeutic applications. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The molecular formula of the compound is C18_{18}H20_{20}N6_{6}O2_{2}, characterized by a complex heterocyclic structure that integrates multiple aromatic systems and nitrogen-containing rings. Its unique substitutions (dimethoxy and dimethyl groups) may influence its pharmacological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[4,3-e][1,2,4]triazolo derivatives. For instance:

  • Mechanism of Action : Research indicates that compounds similar to the target compound can induce apoptosis in cancer cells. Specifically, they activate caspases (caspase 9 and 3) and suppress NF-κB expression while promoting p53 and Bax pathways. This suggests a mechanism where these compounds trigger programmed cell death through multiple pathways .
  • In Vitro Studies : Compounds from this class have shown significant cytotoxicity against various cancer cell lines such as MCF-7 (breast cancer) and HepG-2 (liver cancer). The MTT assay results indicated that certain derivatives exhibited stronger activity than traditional chemotherapeutics like cisplatin .

Molecular Docking Studies

Molecular docking studies have been employed to investigate the binding affinity of the compound to various biological targets:

  • Cyclin-dependent Kinases (CDKs) : The compound has been shown to bind effectively to CDK enzymes through essential hydrogen bonding interactions. This binding is crucial for inhibiting cell cycle progression in cancer cells .

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds reveals insights into the structure-activity relationship (SAR):

Compound NameStructureUnique Features
5-(3,4-Dimethoxyphenyl)-7-trifluoromethylpyrazolo[1,5-a]pyrimidineStructureContains trifluoromethyl group enhancing lipophilicity
7-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acidStructureCarboxylic acid group may influence solubility and reactivity
5-(Phenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidineStructureSimplified phenyl substitution may alter biological activity

These comparisons illustrate how specific substitutions can affect both pharmacological profiles and mechanisms of action.

Case Studies

Several case studies have documented the biological effects of pyrazolo derivatives:

  • Anticancer Efficacy : A study reported that a related compound increased apoptosis in breast cancer cell lines through caspase activation and autophagy induction .
  • Inhibition of CDK Activity : Another study demonstrated that pyrazolo derivatives could effectively inhibit CDK2/cyclin A complexes in vitro, showcasing their potential as targeted cancer therapies .

Comparison with Similar Compounds

Key Observations:

  • Electron-donating groups (e.g., methoxy in the target compound) may enhance binding to kinase ATP pockets by mimicking adenine interactions .
  • Hydrophobic substituents (e.g., 3,4-dimethylphenyl) improve membrane permeability, critical for anticancer activity .
  • Chloro and fluoro groups (e.g., in and ) often enhance metabolic stability and bioavailability .

Physicochemical Properties

Data from analogs suggest:

  • Solubility : Methoxy groups (e.g., 3,4-dimethoxyphenyl) enhance water solubility compared to purely hydrophobic substituents .
  • Melting points : Derivatives with polar groups (e.g., hydroxyl in ) exhibit higher melting points (>300°C), whereas hydrophobic analogs (e.g., ) have lower melting points .
  • Synthetic accessibility : Compounds with simplified substituents (e.g., phenethyl in ) are synthesized in higher yields (77%) compared to glycosylated derivatives () .

Data Tables

Table 1: Comparative Physicochemical Data

Compound Substituents Melting Point (°C) Yield (%) Key Spectral Data (1H-NMR, ppm) Reference ID
3-(3,4-Dimethoxyphenyl)-7-(3,4-dimethylphenyl) N/A N/A Hypothesized δ 8.50 (pyrimidine-H), 3.9 (OCH3)
1-(2-((Tetra-O-acetyl-D-glucopyranosyl)thio)-7H-... 160–161 77 δ 8.66 (NH), 5.71–5.76 (m, glucopyranosyl-H)
2-(4-Difluoromethoxy-3-methoxyphenyl)-7-phenyl N/A N/A Not reported
5-Methyl-3-(3-methylphenyl)-7-phenyl 412–413 N/A δ 2.40 (CH3), 7.4–8.4 (m, aromatic-H)

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